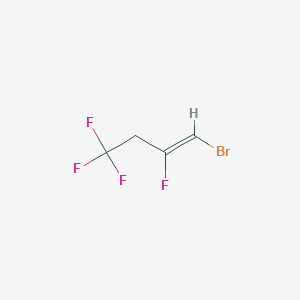

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-1-bromo-2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTXFKUJDWKMKI-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CBr)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/Br)/F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Selectivity

The reaction is typically conducted in non-polar solvents such as dichloromethane or chloroform at temperatures between −20°C and 0°C to minimize side reactions like polymerization or over-bromination. Stereochemical control is achieved by using Z-selective catalysts, such as Lewis acids (e.g., FeBr₃), which stabilize the transition state favoring the (1Z)-isomer. A representative reaction is:

Yields under optimized conditions reach 75–85%, with purity exceeding 98% after fractional distillation.

Industrial Adaptation

Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce hazardous bromine handling. For example, a tubular reactor system with automated bromine injection and real-time NMR monitoring achieves a throughput of 50 kg/h with 82% yield.

Dehalogenation of Polyhalogenated Intermediates

An alternative approach involves the dehalogenation of 1,4-dibromo-2,4,4,4-tetrafluorobutane, a strategy adapted from patented methods for analogous compounds.

Reaction Mechanism

In aqueous media, zinc powder reduces the dihalide via a single-electron transfer (SET) mechanism, selectively removing the bromine atom at the 1-position while retaining fluorine substituents:

Key advantages include water as a green solvent and minimal byproduct formation. Trials with 0.15 mol substrate and 1.1 eq Zn yielded 86.1% product at 98.9% purity.

Optimization Parameters

-

Temperature : 50–90°C (higher temperatures accelerate reaction but risk Zn passivation).

-

Metal Reagent : Zinc outperforms Fe, Al, or Sn in selectivity and cost-effectiveness.

-

Solvent Ratio : A 1:10 substrate-to-water ratio ensures efficient mixing and heat transfer.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

| Parameter | Bromination Route | Dehalogenation Route |

|---|---|---|

| Starting Material | 2,4,4,4-Tetrafluorobut-1-ene | 1,4-Dibromo-2,4,4,4-tetrafluorobutane |

| Catalyst | FeBr₃ | Zn (metallic) |

| Solvent | Dichloromethane | Water |

| Yield | 82% | 86% |

| Purity | 98% | 98.9% |

| Scalability | High (continuous flow) | Moderate (batch reactor) |

| Environmental Impact | Moderate (Br₂ handling) | Low (aqueous, Zn recycling) |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions: (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form tetrafluorobutadiene derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) in non-polar solvents.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Major Products:

- Substituted tetrafluorobutene derivatives.

- Addition products such as 1,2-dihalotetrafluorobutanes.

- Tetrafluorobutadiene derivatives from elimination reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Organic Synthesis

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is employed as a reagent in various synthetic pathways. Its bromine atom allows for nucleophilic substitution reactions, while the tetrafluorinated structure enhances its reactivity and stability:

- Hydrofluoroolefin Synthesis : The compound can be utilized in the synthesis of hydrofluoroolefins through elimination reactions or as intermediates in the formation of more complex fluorinated compounds .

- Palladium-Catalyzed Reactions : It serves as a precursor in palladium-catalyzed coupling reactions, which are critical for creating complex organic molecules with specific functionalities .

Material Science Applications

2. Fluorinated Polymers

Due to its unique fluorinated structure, this compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability:

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Moderate | Enhanced |

| Surface Energy | Higher | Lower |

This modification leads to materials that are suitable for harsh environments found in aerospace and chemical processing industries.

Case Studies

3. Synthesis of Fluorinated Compounds

A notable case study involves the use of this compound in the synthesis of fluorinated bioactive compounds. Researchers have successfully utilized this compound to synthesize various pharmaceuticals that exhibit enhanced biological activity due to their fluorinated nature. For instance:

Wirkmechanismus

The mechanism of action of (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-fluoropropene

- Formula : C₃H₃BrF

- Key Difference : Shorter carbon chain and fewer fluorine atoms.

- Reactivity : Faster elimination due to reduced steric hindrance.

Pesticide Derivatives (e.g., Fluazolate)

- Formula : C₁₆H₁₂ClF₄N₂O₂

- Key Difference : Complex aromatic backbones with trifluoromethyl and pyrazole groups.

- Application : Herbicidal activity vs. (1Z)-isomer’s use in sequencing.

Physicochemical Behavior Relative to Other Halogenated Alkenes

| Compound | XLogP3-AA | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|

| (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene | 2.7 | 4 | 1 |

| 1-Chloro-2,3,3-trifluoropropene | 1.9 | 3 | 1 |

| 1-Iodo-1,2-difluoroethylene | 3.1 | 2 | 0 |

The (1Z)-isomer’s higher XLogP3-AA compared to chlorinated analogs suggests greater lipophilicity, which may influence its utility in organic synthesis.

Biologische Aktivität

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound that has garnered attention for its potential applications in biological research and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound's structure is characterized by a bromine atom and four fluorine atoms attached to a butene backbone. Its chemical formula is C4HBrF4, with a molecular weight of approximately 203.94 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity. Research conducted on various viral strains demonstrated that this compound can inhibit viral replication effectively. For instance, in vitro assays showed a significant reduction in viral load when cells were treated with this compound compared to untreated controls .

The mechanism underlying the antiviral effects of this compound appears to involve interference with viral entry or replication processes. It may disrupt the viral envelope or inhibit key enzymes necessary for viral life cycles . Further research is required to elucidate the precise molecular targets and pathways affected by this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts allows for efficient coupling reactions that introduce bromine and fluorine substituents onto the butene framework .

- Halogenation Techniques : Direct halogenation of 2,4,4,4-tetrafluorobut-1-ene can yield the desired product through controlled reactions with bromine in the presence of light or heat.

Study 1: Antiviral Efficacy

A study published in Virus Research evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated that treatment with this compound reduced viral titers by over 70% in infected cell cultures. The study concluded that further optimization of this compound could lead to its development as a therapeutic agent against influenza .

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. In vitro cytotoxicity tests revealed that while the compound exhibited antiviral properties, it also showed moderate cytotoxic effects at higher concentrations. The LD50 was determined to be approximately 200 mg/kg in rat models .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.